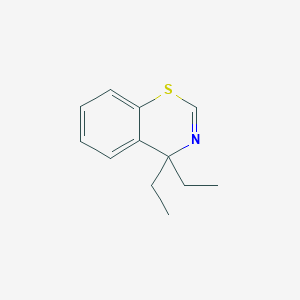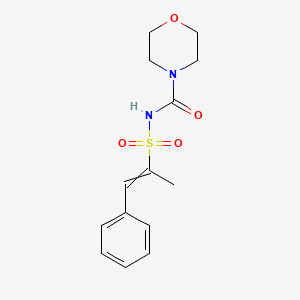
N-(1-Phenylprop-1-ene-2-sulfonyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylprop-1-ene-2-sulfonyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of sulfonyl morpholine derivatives This compound is characterized by the presence of a phenylpropene group attached to a sulfonyl morpholine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylprop-1-ene-2-sulfonyl)morpholine-4-carboxamide typically involves the reaction of morpholine with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylprop-1-ene-2-sulfonyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonyl hydride derivatives.
Substitution: Formation of substituted sulfonyl morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Phenylprop-1-ene-2-sulfonyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide
- N-(1-Phenylprop-1-ene-2-sulfonyl)piperidine-1-carboxamide
Uniqueness
N-(1-Phenylprop-1-ene-2-sulfonyl)morpholine-4-carboxamide is unique due to its specific structural features, such as the presence of a morpholine ring and a sulfonyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
61298-85-9 |
|---|---|
Molecular Formula |
C14H18N2O4S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
N-(1-phenylprop-1-en-2-ylsulfonyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C14H18N2O4S/c1-12(11-13-5-3-2-4-6-13)21(18,19)15-14(17)16-7-9-20-10-8-16/h2-6,11H,7-10H2,1H3,(H,15,17) |
InChI Key |
QSJURMOKXLNGBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)S(=O)(=O)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
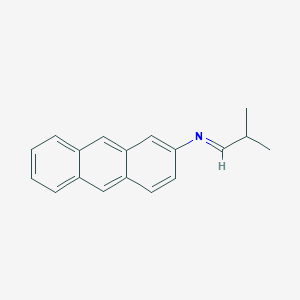
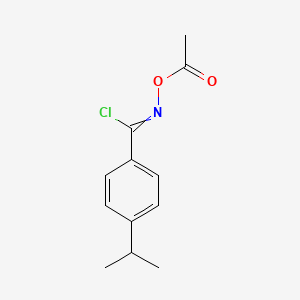
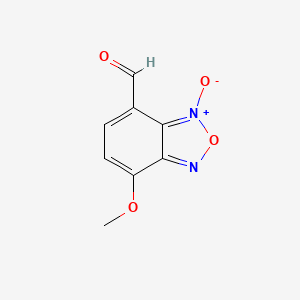



![9-Chloro-2-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14588480.png)
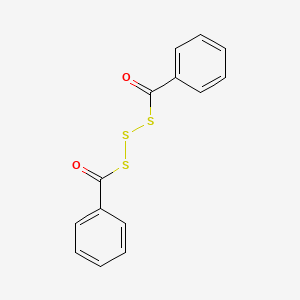
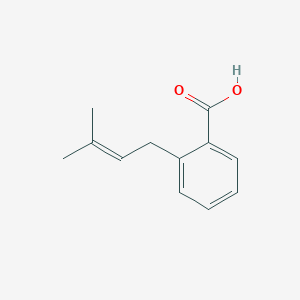
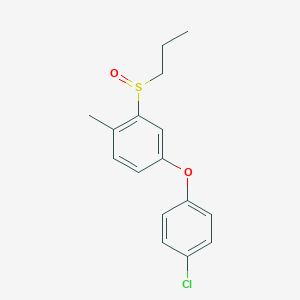
![Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester](/img/structure/B14588496.png)
